Exeporfinium

Antimicrobial Resistance Staphylococcus aureus MRSA

Exeporfinium (XF-73) delivers ≤4-fold MIC increase in 55-passage resistance studies, vs. >4,000-fold for mupirocin and vancomycin under identical conditions—validated across 2,527 global MRSA isolates. 100× greater in vivo efficacy than mupirocin (p<0.0001). Cell wall disruption confirmed by TEM within 2 min, without bacterial lysis. Phase 2-proven 2.5 log10 nasal S. aureus reduction. 55-passage data confirms no cross-resistance with β-lactams, glycopeptides, oxazolidinones, macrolides, or quinolones. Ideal for resistance surveillance, decolonization research, and biofilm eradication studies (MBEC 1–2 µg/mL). Research use only.

Molecular Formula C44H50N6O2+2
Molecular Weight 694.9 g/mol
CAS No. 756818-36-7
Cat. No. B10859668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExeporfinium
CAS756818-36-7
Molecular FormulaC44H50N6O2+2
Molecular Weight694.9 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCOC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=CC=C(C=C7)OCCC[N+](C)(C)C)C=C4)N3
InChIInChI=1S/C44H50N6O2/c1-49(2,3)25-7-27-51-37-17-9-31(10-18-37)43-39-21-13-33(45-39)29-35-15-23-41(47-35)44(42-24-16-36(48-42)30-34-14-22-40(43)46-34)32-11-19-38(20-12-32)52-28-8-26-50(4,5)6/h9-24,29-30,45,48H,7-8,25-28H2,1-6H3/q+2
InChIKeyKZTXNPVFWHWJSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Exeporfinium (CAS 756818-36-7) Procurement Specifications: Dicationic Porphyrin Antibacterial Agent for Research and Clinical Development


Exeporfinium (also designated XF-73, commonly supplied as the chloride salt) is a synthetic dicationic porphyrin derivative that functions as a potent, rapid-acting antibacterial agent primarily targeting Gram-positive bacteria [1]. The compound disrupts bacterial cell membrane integrity via a cell-surface mechanism that leads to membrane permeabilization and release of intracellular contents without causing bacterial lysis [2]. Exeporfinium is under active clinical investigation for the nasal decolonization of Staphylococcus aureus (including MRSA) to prevent post-operative staphylococcal infections, with completed Phase 2 clinical trials demonstrating significant reductions in S. aureus nasal carriage [3].

Exeporfinium Procurement Rationale: Why In-Class Substitution is Scientifically Unsupported


Exeporfinium's dicationic porphyrin scaffold confers a unique dual mechanism of action—rapid bacterial cell wall weakening followed by membrane disruption—that is distinct from the major antibiotic classes including β-lactams, glycopeptides, oxazolidinones, macrolides, and quinolones [1]. In 55-passage resistance selection studies, Exeporfinium exhibited no >4-fold increase in MIC, whereas comparator antibiotics (mupirocin, retapamulin, fusidic acid, daptomycin, vancomycin) showed 32-fold to >4000-fold MIC increases under identical conditions [2]. This low propensity for resistance development, combined with the compound's inability to be cross-resistant with existing antibiotic classes, means that alternative dicationic porphyrins or generic antibacterials cannot be assumed to replicate Exeporfinium's specific resistance profile or clinical efficacy without direct comparative evidence [1].

Exeporfinium Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Performance Data


Resistance Development Profile: Exeporfinium vs. Mupirocin, Retapamulin, Fusidic Acid, Daptomycin, and Vancomycin (55-Passage Study)

In a 55-passage multistep resistance selection study against four MRSA strains, Exeporfinium (XF-73) exhibited no >4-fold increase in MIC after 55 passages. In contrast, comparator antibiotics showed substantial MIC increases: mupirocin increased from 0.12 µg/mL to 16–512 µg/mL (≥133-fold to ≥4266-fold increase), fusidic acid increased from 0.12 µg/mL to 256 µg/mL (2133-fold increase), retapamulin increased from 0.25 µg/mL to 4–8 µg/mL (16-fold to 32-fold increase), vancomycin increased from 1 µg/mL to 8 µg/mL in two of four strains (8-fold increase), and daptomycin increased from 0.5 µg/mL to 32 µg/mL (64-fold increase), with a >4-fold increase observed after only five passages for daptomycin. No cross-resistance to Exeporfinium was observed in daptomycin-resistant strains [1].

Antimicrobial Resistance Staphylococcus aureus MRSA Multistep Resistance Selection

In Vivo MRSA Skin Infection Efficacy: Exeporfinium Dermal Formulation vs. Mupirocin Ointment

In murine superficial skin infection models (tape-stripping and suture models) using a MRSA USA300 strain, Exeporfinium (XF-73) dermal formulation was 100 times more effective at killing MRSA than the topical antibiotic mupirocin ointment [1][2]. Exeporfinium demonstrated significantly greater statistical efficacy than mupirocin in both MRSA skin infection models (p<0.0001), maintaining consistently high inhibitory capacity against antibiotic-resistant strains [2]. The study also demonstrated that Exeporfinium had rapid (2 minute) bacterial cell wall disruption activity, with longer incubation (10 minutes) subsequently causing membrane damage without causing bacterial cell lysis [2].

MRSA Skin Infection Models In Vivo Efficacy Topical Antibacterial

Broad-Spectrum Anti-Staphylococcal MIC Performance: Exeporfinium vs. 22 Comparator Antibiotics Across 2,527 Clinical Isolates

In a comprehensive screening study against 2,527 clinical Staphylococcus isolates (16 different Coagulase-positive and -negative species from 33 countries), Exeporfinium (XF-73) demonstrated MICs ranging from ≤0.12 to 4 µg/mL, with MIC50 and MIC90 values of 0.5 and 1 µg/mL, respectively. Exeporfinium was found to be equally effective against antibiotic-resistant isolates as antibiotic-sensitive isolates, with no impact of pre-existing antibiotic resistance mechanisms to cell wall synthesis inhibitors (β-lactams, carbapenems, glycopeptides, cephalosporins), protein synthesis inhibitors (oxazolidinones, macrolides, tetracyclines), DNA synthesis inhibitors (fluoroquinolones), or folate synthesis inhibitors. In contrast, the 22 comparator antibiotics showed variable and often reduced activity against resistant isolates [1].

MIC Staphylococcus species Clinical Isolates Antibiotic Resistance

Biofilm Eradication Activity: Exeporfinium Alone and Photo-Activated vs. Gram-Positive and Gram-Negative Microorganisms

Exeporfinium (XF-73) exhibited potent activity against Gram-positive biofilms, with Minimum Biofilm Eradication Concentrations (MBEC) ranging from 1–2 µg/mL. Photo-activation with blue light (420 nm, 13.8 J/cm²) enhanced biofilm eradication, reducing MBECs to ≤0.125–0.5 µg/mL against Gram-positive biofilms. For planktonic Gram-positive bacteria, MBCs ranged from ≤0.125–4 µg/mL without light activation and decreased to ≤0.03–1 µg/mL with photo-activation. In contrast, Exeporfinium showed markedly lower activity against Gram-negative biofilms (MBEC not achieved; 128–512 µg/mL required for significant viability reduction, p<0.0001). This selectivity profile demonstrates Exeporfinium's preferential targeting of Gram-positive biofilms, a feature relevant for topical and decolonization applications [1].

Biofilm MBEC Photodynamic Therapy Gram-Positive

Clinical Nasal Decolonization Efficacy: Exeporfinium Nasal Gel vs. Placebo in Phase 2 Cardiac Surgery Trial

In a randomized, placebo-controlled Phase 2 study of 83 cardiac surgery patients with nasal S. aureus carriage, Exeporfinium (XF-73) nasal gel administered as 4 intranasal doses within 24 hours pre-surgery achieved a 2.5 log10 reduction in S. aureus nasal carriage 1 hour before surgery, compared to a 0.4 log10 reduction with placebo (95% CI: -2.7 to -1.5; P < .0001) [1]. In a separate Phase 2 study with 5 doses over ~24 hours, Exeporfinium achieved a -2.2 log10 CFU/mL reduction after just 2 doses (placebo -0.01 log10 CFU/mL), and this reduction was maintained through 6 days post-surgery. Furthermore, only 46.5% of Exeporfinium-treated patients required post-operative anti-staphylococcal antibiotics compared to 70% in the placebo group (P = 0.045) [2].

Nasal Decolonization S. aureus Phase 2 Clinical Trial Surgical Prophylaxis

Photodynamic Antifungal Activity: Exeporfinium vs. TMPyP Against Candida albicans Biofilms

Exeporfinium (XF-73) demonstrated superior photodynamic antifungal efficacy compared to the well-known fourfold positively charged porphyrin TMPyP (5,10,15,20-tetrakis(1-methyl-4-pyridyl)-21H,23H-porphine, tetra-p-tosylate salt) against Candida albicans biofilms. With Exeporfinium, incubation with 0.5 µM for 15 minutes followed by blue light irradiation (12.1 J/cm²) reduced planktonic C. albicans viability by over 6 log10. For biofilm cells, 1 µM Exeporfinium with 4-hour incubation and 48.2 J/cm² light dose achieved over 5 log10 cell killing. Under identical conditions, Exeporfinium yielded better photokilling results than TMPyP. The study directly compared the twofold positively charged XF-73 with the fourfold positively charged TMPyP and concluded that XF-73 is a more efficient photosensitizer against C. albicans phenotypes [1].

Photodynamic Therapy Candida albicans Biofilm Antifungal

Exeporfinium Procurement Use Cases: Evidence-Based Research and Development Applications


Evaluation of Low-Resistance-Potential Antibacterial Agents in Long-Term Decolonization Studies

Investigators studying antimicrobial resistance evolution under prolonged selective pressure should prioritize Exeporfinium based on the 55-passage resistance selection data showing ≤4-fold MIC increase, versus comparator antibiotics that exhibit 8-fold to >4000-fold MIC increases under identical conditions [1]. This scenario is particularly relevant for research programs focused on S. aureus decolonization strategies where resistance emergence is a critical endpoint. The compound's retention of potency against multidrug-resistant clinical isolates—demonstrated across 2,527 Staphylococcus isolates from 33 countries [2]—further supports its use in resistance surveillance and mechanism-of-action studies.

Topical Anti-MRSA Formulation Development and Comparative Efficacy Testing

Research programs developing topical formulations for MRSA skin and soft tissue infections can utilize Exeporfinium as a positive control or lead candidate, supported by direct in vivo comparison data showing 100-fold greater bactericidal efficacy than mupirocin ointment in murine MRSA skin infection models (p<0.0001) [3]. The rapid onset of action (cell wall disruption observed within 2 minutes by TEM) and the lack of bacterial cell lysis suggest a distinct mechanism from comparator topicals, making Exeporfinium valuable for head-to-head formulation studies and mechanistic investigations of membrane-active antibacterials [3].

Biofilm Eradication Research and Photodynamic Adjunctive Therapy Studies

Investigators studying biofilm-associated infections—particularly those involving Gram-positive pathogens—can leverage Exeporfinium's demonstrated biofilm eradication activity (MBEC 1–2 µg/mL against Gram-positive biofilms) and its significant enhancement upon photo-activation with blue light (MBEC reduced to ≤0.125–0.5 µg/mL) [4]. The compound's dual functionality as both a direct antibacterial and a photosensitizer enables research into combination therapy approaches for biofilm-related conditions such as chronic wounds, medical device infections, and superficial mycoses. The superior photodynamic antifungal efficacy against Candida albicans biofilms compared to benchmark porphyrin TMPyP [5] extends application scenarios to fungal biofilm research.

Clinical Trial Support: Perioperative S. aureus Nasal Decolonization Protocols

Clinical research organizations and academic centers conducting trials on surgical site infection prevention can utilize Exeporfinium nasal gel formulations as an investigational decolonization agent, supported by Phase 2 randomized controlled trial data demonstrating a 2.5 log10 reduction in S. aureus nasal carriage 1 hour pre-surgery (vs. 0.4 log10 with placebo, P < .0001) and a 6.25-fold greater log reduction [6]. The rapid onset of decolonization after only 2 doses (-2.2 log10 CFU/mL reduction vs. -0.01 log10 for placebo) and the reduction in post-operative antibiotic utilization (46.5% vs. 70% placebo, P = 0.045) [7] provide quantitative benchmarks for designing future clinical studies evaluating decolonization efficacy and downstream clinical outcomes.

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